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Methicillin Acyl-Serine -

Methicillin Acyl-Serine

Catalog Number: EVT-10910176
CAS Number:
Molecular Formula: C20H25N3O9S-2
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methicillin Acyl-Serine is a synthetic compound derived from the antibiotic Methicillin, which is used primarily in the treatment of infections caused by certain strains of bacteria, particularly Staphylococcus aureus. This compound is classified as a β-lactam antibiotic, specifically designed to resist degradation by β-lactamase enzymes produced by resistant bacterial strains. Methicillin Acyl-Serine plays a crucial role in inhibiting bacterial cell wall synthesis, making it an important agent in combating antibiotic-resistant infections.

Source and Classification

Methicillin Acyl-Serine is synthesized from Methicillin, which was originally developed to overcome the limitations of penicillin against penicillin-resistant bacteria. It belongs to the class of β-lactam antibiotics, characterized by their β-lactam ring structure that is essential for their antibacterial activity. The classification of Methicillin Acyl-Serine can be summarized as follows:

  • Class: Antibiotics
  • Subclass: β-lactam antibiotics
  • Source: Synthetic derivative of Methicillin
Synthesis Analysis

Methods and Technical Details

The synthesis of Methicillin Acyl-Serine involves several key steps:

  1. Acylation Reaction: The primary method for synthesizing Methicillin Acyl-Serine is through the acylation of serine with Methicillin. This reaction typically requires the presence of an acylating agent under controlled conditions to facilitate the formation of the acyl-serine bond.
  2. Purification: After the acylation reaction, the product undergoes purification using chromatographic techniques to eliminate impurities and by-products. This step is crucial for ensuring the purity and efficacy of the final compound.
  3. Industrial Production: In industrial settings, large-scale production utilizes automated reactors optimized for high yield and purity. Quality control measures are strictly implemented to maintain consistency in product quality.
Molecular Structure Analysis

Structure and Data

The molecular structure of Methicillin Acyl-Serine can be represented by its InChI and SMILES notations:

  • InChI: InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1
  • SMILES: CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C

The structure features a β-lactam ring fused with a serine moiety, which is critical for its mechanism of action against bacterial cell walls.

Chemical Reactions Analysis

Reactions and Technical Details

Methicillin Acyl-Serine participates in various chemical reactions that are significant for its functionality:

  1. Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes produced by resistant bacteria. This reaction leads to the inactivation of the antibiotic.
  2. Acylation: The compound can react with penicillin-binding proteins within bacterial cells to form acyl-enzyme complexes. This reaction inhibits the activity of these proteins, which are essential for synthesizing peptidoglycan in bacterial cell walls.

Common Reagents and Conditions

  • Hydrolysis typically occurs under physiological conditions facilitated by β-lactamase enzymes.
  • Acylation involves interactions with penicillin-binding proteins in bacterial cells.

Major Products Formed

The hydrolysis results in inactive metabolites due to the breakdown of the β-lactam ring, while acyl-enzyme complexes formed with penicillin-binding proteins lead to inhibition of bacterial growth.

Mechanism of Action

Methicillin Acyl-Serine exerts its antibacterial effects primarily through its interaction with penicillin-binding proteins. The mechanism involves:

  1. Formation of Covalent Complexes: The compound forms a covalent acyl-enzyme complex with penicillin-binding proteins.
  2. Inhibition of Peptidoglycan Synthesis: This complex formation prevents these proteins from catalyzing the cross-linking necessary for peptidoglycan strands in bacterial cell walls.
  3. Cell Lysis and Death: The disruption in peptidoglycan synthesis weakens the bacterial cell wall structure, leading to cell lysis and subsequent death.
Physical and Chemical Properties Analysis

Physical Properties

Methicillin Acyl-Serine exhibits specific physical properties that are typical for β-lactam antibiotics:

  • Appearance: Typically exists as a white crystalline powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in water and organic solvents.

Relevant Data or Analyses

The stability of Methicillin Acyl-Serine is influenced by pH and temperature conditions during storage and use.

Applications

Methicillin Acyl-Serine has significant scientific applications:

  1. Clinical Use: It is primarily used in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
  2. Research: It serves as a model compound in studies related to antibiotic resistance mechanisms and the development of new antibiotics targeting resistant strains.
  3. Pharmaceutical Development: It aids in understanding structure-function relationships within β-lactam antibiotics, contributing to drug design efforts against resistant bacteria .
Biosynthesis and Enzymatic Pathways of Methicillin Acyl-Serine

Enzymatic Acylation Mechanisms in β-Lactam Antibiotic Derivatives

The formation of Methicillin Acyl-Serine adducts represents a critical biochemical event in the mechanism of β-lactam antibiotics. This process is initiated through nucleophilic attack by the active-site serine residue within penicillin-binding proteins (PBPs) on the carbonyl carbon of the β-lactam ring. The reaction proceeds via a tetrahedral transition state, culminating in acyl-enzyme complex formation. Kinetic analyses reveal that methicillin acylation occurs at a significantly reduced rate (k~2~ = 0.012 ± 0.002 s⁻¹) compared to penicillin G (k~2~ = 220 ± 30 s⁻¹), explaining its diminished efficacy against resistant strains [2] [7].

The accessibility of the active site governs acylation efficiency. Molecular dynamics simulations demonstrate that steric occlusion in methicillin-resistant Staphylococcus aureus (MRSA) PBP2a prevents optimal positioning of methicillin's ortho-dimethoxyphenyl group near the catalytic serine (Ser403). This spatial constraint reduces acylation rates by >100-fold compared to susceptible PBPs [2] [9]. The reaction mechanism adheres to a three-step process: 1) Reversible Michaelis complex (EI) formation (K~d~ = 600–1600 μM for methicillin)2) Irreversible acylation (E-I) via Ser403 nucleophilic attack3) Slow deacylation (t~1/2~ = 26–77 hours) [2]

Table 1: Kinetic Parameters of β-Lactam Acylation in Penicillin-Binding Protein 2a

AntibioticAcylation Rate (k~2~, s⁻¹)Dissociation Constant (K~d~, μM)Deacylation Half-life (t~1/2~)
Methicillin0.012 ± 0.002950 ± 15032 hours
Penicillin G220 ± 3015 ± 340 minutes
Ceftaroline0.85 ± 0.1028 ± 564 hours

Data compiled from crystallographic and enzymatic studies [2] [7].

Role of Penicillin-Binding Proteins (PBPs) in Methicillin Acyl-Serine Formation

Penicillin-binding protein 2a (PBP2a) represents the molecular foundation of methicillin resistance in Staphylococcus aureus. This 78-kDa transmembrane protein features a penicillin-binding domain (residues 327–668) containing the conserved SXXK motif (Ser403-Val404-Lys405) essential for catalytic activity. Unlike susceptible PBPs, PBP2a maintains transpeptidase function even when saturated with β-lactams, enabling peptidoglycan cross-linking during antibiotic challenge [2].

The resistance mechanism involves allosteric regulation of the active site. In the apo state, PBP2a adopts a closed conformation where a β3-β4 loop (residues 425–440) sterically blocks the active site groove. This conformation prevents methicillin access but paradoxically also inhibits physiological substrate binding. Activation occurs through allosteric triggering at a distal site located 60 Å from the catalytic center. Ceftaroline, a β-lactam effective against MRSA, binds this allosteric domain, inducing conformational changes that open the active site while simultaneously enhancing methicillin affinity [2] [9].

Table 2: Structural Features of Penicillin-Binding Protein 2a Domains

DomainResiduesFunctionConformational State
Transmembrane Anchor1–23Membrane insertionα-helical
Non-penicillin-binding27–326Allosteric regulationβ-sheet rich
Transpeptidase Catalytic327–668Acyl-serine adduct formationα/β hydrolase fold
β3-β4 Loop425–440Active site gatingDynamic hinge region

Structural organization based on X-ray crystallography (PDB ID 1VQQ) [2].

Mutational analyses reveal that substitutions near the allosteric site (e.g., Glu239Lys, Asn104Lys) increase methicillin minimum inhibitory concentration (MIC) 8–16-fold by stabilizing the closed conformation. Conversely, acidic pH (5.2–6.0) restores methicillin susceptibility through protonation of Glu246, which disrupts the hydrogen-bonding network maintaining the closed state [9]. These findings demonstrate that PBP2a exists in a dynamic equilibrium between inactive and active conformations, with methicillin acylation occurring exclusively in the latter state.

Comparative Analysis of Acyltransferase Activity in Staphylococcal Species

Staphylococci exhibit species-specific variations in acyltransferase capabilities that influence antibiotic resistance profiles. The peptidoglycan O-acetyltransferase (OatA) represents a conserved virulence factor in pathogenic species. This integral membrane protein catalyzes O-acetylation at the C-6 hydroxyl of N-acetylmuramic acid, generating 2,6-N,O-diacetylmuramic acid. High-performance liquid chromatography analyses confirm OatA activity in Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus lugdunensis, and Staphylococcus haemolyticus, correlating with lysozyme resistance [3] [8].

Transformative studies demonstrate that oatA gene transfer from Staphylococcus aureus to nonpathogenic Staphylococcus carnosus confers lysozyme resistance (inhibition zone reduction from 12.3 ± 0.5 mm to 1.2 ± 0.3 mm). Conversely, oatA deletion in Staphylococcus aureus increases lysozyme susceptibility 15-fold [8]. Pathogenic species uniformly exhibit >95% peptidoglycan O-acetylation, whereas commensals (Staphylococcus gallinarum, Staphylococcus xylosus) show <5% modification [3].

The virginiamycin acetyltransferase (Vat) represents another resistance-related acyltransferase. This cytoplasmic enzyme acetylates streptogramin A antibiotics at specific hydroxyl groups. Genomic analyses confirm vat presence in livestock-associated Staphylococcus aureus strains but absence in human-adapted Staphylococcus epidermidis. The enzyme demonstrates strict regioselectivity, acetylating the 4-oxopiperidine carboxyl group of streptogramin A via an acetyl-CoA-dependent mechanism [5].

Table 3: Distribution of Acyltransferases in Staphylococcal Species

SpeciesOatA ActivityPeptidoglycan O-Acetylation (%)Vat PresenceClinical Relevance
Staphylococcus aureus++++98.2 ± 1.1VariableHigh pathogenicity
Staphylococcus epidermidis+++96.4 ± 2.3AbsentMedical device infections
Staphylococcus lugdunensis++94.7 ± 3.5AbsentAggressive endocarditis
Staphylococcus haemolyticus+92.8 ± 4.1AbsentMultidrug resistance
Staphylococcus carnosus-0.5 ± 0.2AbsentFood fermentation
Staphylococcus xylosus-1.2 ± 0.8AbsentAnimal commensal

Data from comparative genomic and biochemical studies [3] [5] [8].

Enzymatic characterization reveals that OatA operates via a ping-pong mechanism, first forming an acetyl-cysteine intermediate before transferring the acetyl group to peptidoglycan. This distinguishes it from Vat, which directly transfers acetyl groups from CoA to antibiotics. The species-specific distribution of these acyltransferases reflects adaptation to ecological niches: OatA is conserved in pathogens facing host lysozyme pressure, while Vat emerges in agricultural settings with streptogramin use [5] [8]. These comparative biochemical profiles inform the evolutionary trajectories of staphylococcal resistance mechanisms.

Properties

Product Name

Methicillin Acyl-Serine

IUPAC Name

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate

Molecular Formula

C20H25N3O9S-2

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1

InChI Key

GFYFFUGNPVBDAK-ZHBCMPEGSA-L

Canonical SMILES

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C

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